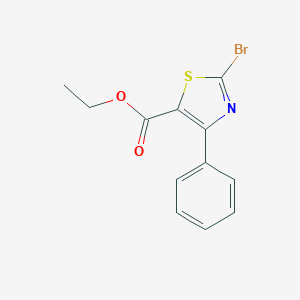

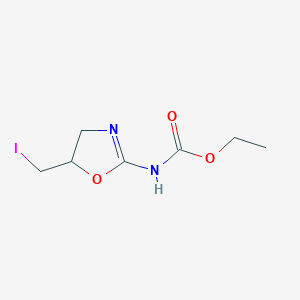

Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of thiazole derivatives, which are known to possess various biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.

Scientific Research Applications

Synthesis of Novel Compounds Ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate serves as a pivotal intermediate in the synthesis of a wide range of novel compounds, showcasing its versatility in organic synthesis. Notably, it has been utilized in the creation of novel 2-amino-1,3-thiazole-5-carboxylates through ultrasonic and thermally mediated nucleophilic displacement, demonstrating high yields and innovative methodologies in the synthesis of thiazole derivatives (Baker & Williams, 2003). Furthermore, the compound has been implicated in the production of thiazole compounds with potential anticancer activity, specifically against breast cancer cells, through a series of alkylation and cyclization reactions (Sonar et al., 2020).

Chemical Synthesis Improvement Research has also focused on improving the synthesis methods for related thiazole derivatives. For instance, ethyl 2-amino-thiazole-4-carboxylate was synthesized from thiourea and ethyl bromopyruvate by a solvent-free method, followed by a series of reactions leading to ethyl 2-bromothiazole-4-carboxylate, highlighting advancements in the efficiency and environmental friendliness of synthetic routes (Zhuo-qiang, 2009).

Anticancer and Antimicrobial Properties A significant body of research has been dedicated to exploring the biological activities of thiazole derivatives synthesized from this compound. Studies have shown that these compounds possess promising anticancer and antimicrobial properties. Derivatives have been synthesized and tested for their anticancer activity, revealing comparable activity to standard treatments like Paclitaxel in certain cases (Sonar et al., 2020). Additionally, new thiazolo[4,5-d]pyrimidine derivatives were synthesized from ethyl 4-amino-2,3-dihydro-3-phenyl-2-thioxothiazole-5-carboxylate and demonstrated significant antimicrobial activities against various bacteria and fungi (Urgun et al., 2000).

Photophysical and Photochemical Properties The photophysical and photochemical properties of derivatives synthesized from this compound have been investigated, illustrating the potential for these compounds in materials science and organic photonics. Research into the tandem photoarylation-photoisomerization of halothiazoles has yielded insights into the singlet oxygen activation properties and photophysical behaviors of ethyl 2-arylthiazole-5-carboxylates, opening new avenues for the development of photofunctional materials (Amati et al., 2010).

Mechanism of Action

Target of Action

Thiazole derivatives, like “ethyl 2-bromo-4-phenylthiazole-5-carboxylate”, are known to have diverse biological activities . They can interact with various targets in the body, including enzymes, receptors, and biochemical pathways. The exact target would depend on the specific compound and its functional groups.

Mode of Action

The mode of action of thiazole derivatives can vary widely. Some may inhibit or activate enzymes, while others may bind to receptors and modulate their activity . The bromine and ethyl ester groups in “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” could potentially influence its mode of action.

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. For instance, they may influence the synthesis of neurotransmitters, metabolic processes, or cell signaling pathways . The specific pathways affected by “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” would depend on its exact mechanism of action.

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. Thiazole derivatives can have diverse pharmacokinetic properties, influenced by factors such as their chemical structure, formulation, and route of administration .

Result of Action

The molecular and cellular effects of “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” would depend on its specific targets and mode of action. Thiazole derivatives can have a range of effects, from antimicrobial to anti-inflammatory activities .

Action Environment

The action, efficacy, and stability of “ethyl 2-bromo-4-phenylthiazole-5-carboxylate” can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions within the body .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

ethyl 2-bromo-4-phenyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-11(15)10-9(14-12(13)17-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFOYOXMFDOSPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridin-5-ylmethanol](/img/structure/B70923.png)

![5-Isoxazolecarboxamide,3-[(E)-(hydroxyamino)iminomethyl]-(9CI)](/img/structure/B70927.png)